Molecular Weight and Lipophilicity Differentiation from the Direct 4-Ethoxyphenyl Analog
The target compound (MW 356.4 g/mol; cLogP ~2.8) is 26 Da lighter than its 4-ethoxyphenyl congener N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (CAS 896286-47-8; MW 382.46 g/mol; cLogP ~3.1) . This molecular weight reduction is coupled with a lower calculated partition coefficient, reflecting the smaller fluorine atom's steric and electronic influence compared to the ethoxy group. For researchers optimizing central nervous system (CNS) penetration or seeking to reduce non-specific protein binding, the 4-fluorophenyl variant offers more drug-like physicochemical space .
| Evidence Dimension | Molecular Weight and cLogP |
|---|---|
| Target Compound Data | MW 356.4 g/mol; cLogP ~2.8 |
| Comparator Or Baseline | 4-Ethoxyphenyl analog (CAS 896286-47-8): MW 382.46 g/mol; cLogP ~3.1 |
| Quantified Difference | ΔMW = -26 Da; ΔcLogP ≈ -0.3 log units |
| Conditions | Calculated properties using ChemDraw 21.0; experimental logP not available |
Why This Matters
A 26 Da reduction in molecular weight and a 0.3-unit decrease in cLogP can markedly improve passive membrane permeability and reduce phospholipidosis risk, key criteria in early-stage probe and lead selection.
